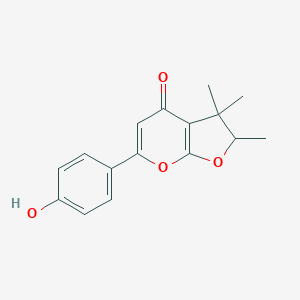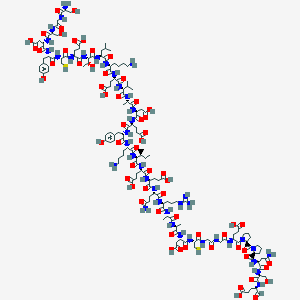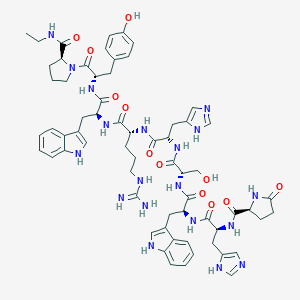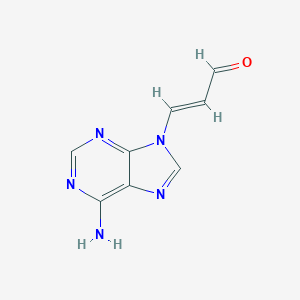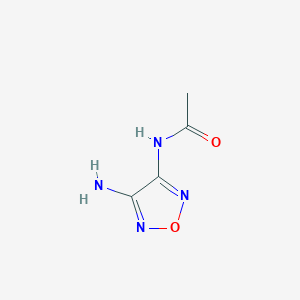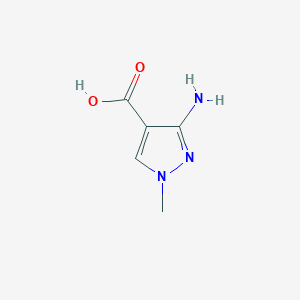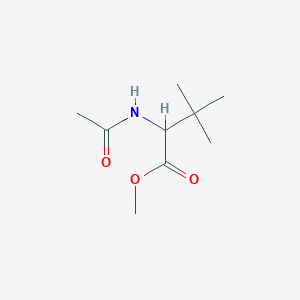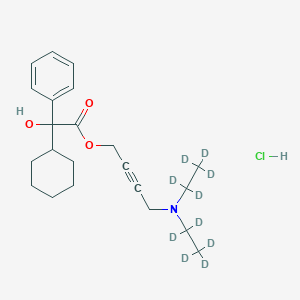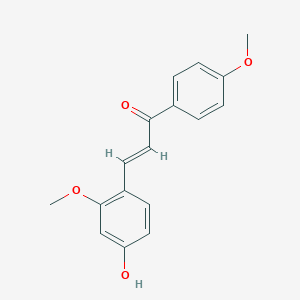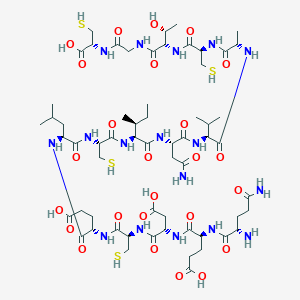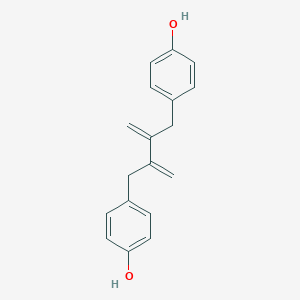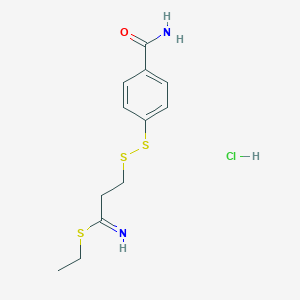
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, also known as EAPB, is a chemical compound that has been studied for its potential use in scientific research. EAPB is a thioamide compound that has been found to have a range of biochemical and physiological effects that could be useful in various research applications. In
作用機序
The mechanism of action of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and behavior. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to interact with the GABA receptor, which is a receptor that is involved in the regulation of anxiety and stress.
生化学的および生理学的効果
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which could be useful in the treatment of depression and anxiety. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to have antiproliferative effects on cancer cells, which could be useful in the development of new cancer treatments. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have antibacterial activity, which could be useful in the treatment of bacterial infections.
実験室実験の利点と制限
One advantage of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that it has been well studied and its synthesis method is well established in the literature. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. However, one limitation of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride. One direction is to further investigate its mechanism of action, which could help to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, which could make it more accessible for researchers.
合成法
The synthesis of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride involves the reaction of ethyl 3-oxopropanoate with 4-aminobenzenecarboxylic acid and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride monohydrochloride. This synthesis method has been well established in the literature and has been used by researchers to produce Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride for their experiments.
科学的研究の応用
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have anxiolytic and antidepressant effects. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been studied for its potential use in cancer research, where it has been found to have antiproliferative effects on cancer cells. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in the treatment of bacterial infections, where it has been found to have antibacterial activity.
特性
CAS番号 |
149997-66-0 |
|---|---|
製品名 |
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride |
分子式 |
C12H17ClN2OS3 |
分子量 |
336.9 g/mol |
IUPAC名 |
ethyl 3-[(4-carbamoylphenyl)disulfanyl]propanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N2OS3.ClH/c1-2-16-11(13)7-8-17-18-10-5-3-9(4-6-10)12(14)15;/h3-6,13H,2,7-8H2,1H3,(H2,14,15);1H |
InChIキー |
DLDBPSIPZKTQJE-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
正規SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
同義語 |
3-(4-carboxamidophenyldithio)propionthioimidate 3-CDPT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



